probetaenone I

Description

Structure

3D Structure

Properties

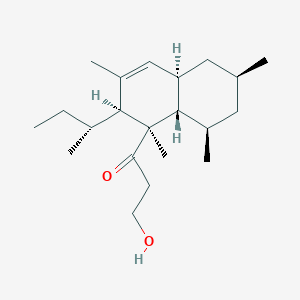

Molecular Formula |

C21H36O2 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

1-[(1R,2S,4aR,6S,8R,8aS)-2-[(2R)-butan-2-yl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-hydroxypropan-1-one |

InChI |

InChI=1S/C21H36O2/c1-7-14(3)19-16(5)12-17-11-13(2)10-15(4)20(17)21(19,6)18(23)8-9-22/h12-15,17,19-20,22H,7-11H2,1-6H3/t13-,14+,15+,17+,19-,20-,21-/m0/s1 |

InChI Key |

CWVNYXDUEQFYMM-YDGZXZOGSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=C[C@H]2C[C@H](C[C@H]([C@@H]2[C@@]1(C)C(=O)CCO)C)C)C |

Canonical SMILES |

CCC(C)C1C(=CC2CC(CC(C2C1(C)C(=O)CCO)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Probetaenone I: A Deep Dive into its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Probetaenone I, a key biosynthetic precursor to the betaenone family of phytotoxins, holds significant interest for researchers in natural product chemistry and drug discovery. Its unique decalin core, assembled through a fascinating intramolecular Diels-Alder reaction, presents a compelling target for synthetic chemists and a starting point for the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the crucial experiments and data that led to the definitive confirmation of its complex architecture.

Spectroscopic and Analytical Characterization

The initial isolation of this compound from the fungus Phoma betae was followed by a rigorous spectroscopic analysis to determine its molecular structure. High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy were the cornerstone techniques employed in this endeavor.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS analysis was critical in establishing the elemental composition of this compound.

Experimental Protocol: High-Resolution Mass Spectrometry

A purified sample of this compound was subjected to high-resolution mass spectrometry. The analysis provided the accurate mass of the molecular ion, which was used to deduce the elemental formula.

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) or Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) |

| Measured m/z | [Data not available in search results] |

| Calculated Elemental Composition | C₁₈H₂₄O₄ |

Note: Specific HR-MS data for this compound was not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D correlation techniques, were instrumental in piecing together the connectivity and stereochemistry of this compound. The detailed analysis of chemical shifts and coupling constants allowed for the assignment of every proton and carbon in the molecule.

Experimental Protocol: NMR Spectroscopy

¹H NMR and ¹³C NMR spectra of this compound were acquired on a high-field NMR spectrometer. The sample was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were performed to establish proton-proton and proton-carbon correlations.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Note: Specific and complete ¹H and ¹³C NMR data from the original structure elucidation papers by Ichihara et al. were not accessible in the performed searches.

The Decisive Role of Total Synthesis

While spectroscopic data provided a strong hypothesis for the structure of this compound, unambiguous confirmation was achieved through its total synthesis. The successful synthesis of a molecule with identical spectroscopic and stereochemical properties to the natural product provides unequivocal proof of its structure.

The synthetic strategy hinged on mimicking the proposed biosynthetic pathway, employing an intramolecular Diels-Alder reaction as the key step to construct the characteristic decalin core.

Logical Workflow of this compound Total Synthesis

Caption: Key stages in the total synthesis of this compound.

The successful execution of this synthetic route, yielding a compound identical to natural this compound, definitively confirmed its proposed structure and stereochemistry[1][2].

Biosynthetic Pathway and the Intramolecular Diels-Alder Reaction

The structure of this compound strongly suggested its formation via an intramolecular Diels-Alder reaction of a linear polyketide precursor. This hypothesis was later supported by biosynthetic studies.

Proposed Biosynthetic Pathway of this compound

Caption: Overview of the biosynthetic origin of this compound.

This biosynthetic pathway highlights the efficiency and elegance of nature's synthetic machinery, utilizing a powerful cyclization strategy to construct a complex molecular architecture. The understanding of this pathway is crucial for efforts in biosynthetic engineering to produce novel betaenone analogs.

References

The Biosynthesis of Probetaenone I in Phoma betae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probetaenone I is a key biosynthetic intermediate of the betaenone phytotoxins produced by the fungus Phoma betae (also known as Neocamarosporium betae). This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the genetic basis, enzymatic machinery, and proposed biochemical transformations. This document includes a summary of the biosynthetic gene cluster, putative functions of the involved enzymes, and detailed experimental protocols for the study of this pathway. All quantitative data is presented in structured tables, and logical and experimental workflows are visualized using diagrams in the DOT language.

Introduction

Phoma betae is a plant pathogenic fungus known for producing a variety of bioactive secondary metabolites, including the phytotoxic betaenones. This compound has been identified as a crucial intermediate in the biosynthetic pathway leading to betaenone B. Understanding the biosynthesis of this compound is essential for the potential biotechnological production of novel bioactive compounds and for developing strategies to control the pathogenicity of P. betae. The biosynthesis of this compound proceeds through a polyketide pathway, orchestrated by a dedicated gene cluster.

The Betaenone Biosynthetic Gene Cluster (BGC0001264)

The genes responsible for betaenone biosynthesis in Phoma betae are organized in a contiguous cluster, which has been cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0001264.[1][2] This cluster contains the core polyketide synthase gene along with genes encoding tailoring enzymes.

Table 1: Genes in the Betaenone Biosynthetic Gene Cluster

| Gene Name | Locus Tag | Putative Function | Description |

| bet1 | BAQ25466.1 | Highly Reducing Polyketide Synthase (HR-PKS) | A multifunctional enzyme responsible for the iterative condensation of acetate units to form the polyketide backbone. It contains ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and acyl carrier protein (ACP) domains.[1] |

| bet2 | BAQ25465.1 | Cytochrome P450 Monooxygenase | Likely involved in the hydroxylation or epoxidation of the polyketide intermediate.[1][3] |

| bet3 | BAQ25464.1 | Zinc-binding Dehydrogenase | An oxidoreductase that may participate in the modification of hydroxyl groups on the polyketide chain. |

| bet4 | BAQ25463.1 | Short-chain Dehydrogenase | Another dehydrogenase that could be involved in reduction or oxidation steps of the biosynthetic pathway. |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by the highly reducing polyketide synthase (HR-PKS) encoded by the bet1 gene. Isotopic labeling studies have confirmed that the backbone of betaenone B, and by extension this compound, is derived from eight acetate units, with the C-methyl groups originating from S-adenosyl methionine (SAM).

The proposed biosynthetic pathway involves the following key steps:

-

Polyketide Chain Assembly: The HR-PKS Bet1 catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to assemble a linear polyketide chain.

-

Reductive Processing: The various reductase domains within Bet1 are responsible for the reduction of keto groups to hydroxyls and subsequent dehydration to form double bonds.

-

Cyclization: The polyketide chain undergoes a series of cyclization reactions to form the characteristic decalin ring system of the betaenones.

-

Formation of this compound: The final steps catalyzed by the PKS and potentially other tailoring enzymes lead to the formation of this compound.

This compound then serves as a substrate for further enzymatic modifications to yield other betaenones. Notably, the cytochrome P450 monooxygenase, Bet2, is proposed to be involved in the subsequent hydroxylation of this compound to form betaenone B. This is supported by studies where the use of P450 inhibitors led to the accumulation of deoxygenated intermediates.

Quantitative Data

Quantitative data on the production of this compound, particularly from the native producer Phoma betae, is not extensively reported in the literature. However, heterologous expression of the bet1 gene in Aspergillus oryzae has confirmed the production of this compound.

Table 2: Production of this compound in a Heterologous Host

| Host Organism | Expressed Gene(s) | Product | Yield | Analytical Method | Reference |

| Aspergillus oryzae | bet1 | This compound | Not specified in detail; qualitative confirmation | HPLC, NMR, MS |

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the study of this compound biosynthesis.

Fungal Fermentation for this compound Production

This protocol describes the general procedure for the cultivation of Phoma betae for the production of secondary metabolites.

Inoculum Preparation:

-

Grow Phoma betae on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation.

-

Prepare a spore suspension by flooding the plate with sterile water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.

-

Filter the suspension through sterile glass wool to remove mycelial fragments.

-

Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

Fermentation:

-

Prepare the fermentation medium. A suitable medium consists of glucose (20 g/L), yeast extract (7.5 g/L), and mineral salts. The carbon-to-nitrogen ratio can be optimized to enhance secondary metabolite production.

-

Sterilize the medium in a fermenter or flasks by autoclaving.

-

Inoculate the sterile medium with the spore suspension to a final concentration of 5-10% (v/v).

-

Incubate the culture at 25-28°C with shaking (e.g., 150 rpm) for 7-14 days.

-

Monitor the production of this compound by periodically sampling the culture and analyzing the extract via HPLC.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of polyketides from fungal cultures.

-

Separation of Mycelia and Broth: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

-

Extraction from Mycelium:

-

Homogenize the mycelial mass in a suitable organic solvent (e.g., ethyl acetate or acetone) using a blender or mortar and pestle.

-

Stir the mixture for several hours at room temperature.

-

Filter the mixture to remove cell debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Extraction from Culture Broth:

-

Perform a liquid-liquid extraction of the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate.

-

Repeat the extraction process three times.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure.

-

-

Purification:

-

The crude extracts can be further purified using chromatographic techniques such as column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).

-

Heterologous Expression of the Betaenone Gene Cluster

This protocol is based on the successful expression of the bet1 gene in Aspergillus oryzae.

Vector Construction:

-

Isolate high-quality genomic DNA from Phoma betae.

-

Amplify the full-length open reading frame of the bet1 gene using high-fidelity PCR with primers containing appropriate restriction sites.

-

Clone the amplified gene into a suitable fungal expression vector (e.g., pTAex3) under the control of a strong, inducible, or constitutive promoter.

Fungal Transformation:

-

Prepare protoplasts of Aspergillus oryzae by enzymatic digestion of the mycelia.

-

Transform the protoplasts with the expression vector using a polyethylene glycol (PEG)-mediated method.

-

Select for transformants on a suitable selective medium.

Expression and Analysis:

-

Cultivate the positive transformants in a suitable production medium.

-

After an appropriate incubation period, extract the secondary metabolites from the culture as described in section 5.2.

-

Analyze the extracts for the presence of this compound using HPLC, NMR, and mass spectrometry.

Conclusion

The biosynthesis of this compound in Phoma betae is a complex process orchestrated by the betaenone biosynthetic gene cluster, with the HR-PKS Bet1 playing a central role. This compound represents a key branch point in the pathway, leading to the production of various bioactive betaenone compounds. Further research, including detailed enzymatic assays and the elucidation of the complete regulatory network, will provide deeper insights into this fascinating biosynthetic pathway and may unlock its potential for biotechnological applications. The heterologous expression of the biosynthetic genes offers a promising avenue for the production and engineering of novel polyketide compounds.

References

Probetaenone I Producing Fungal Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Probetaenone I, a polyketide natural product, has been identified as a biosynthetic precursor to betaenone B, a phytotoxin produced by the fungal strain Phoma betae. This technical guide provides a comprehensive overview of the fungal production of this compound, including detailed experimental protocols, biosynthetic pathways, and key analytical data. The information presented is intended to support research and development efforts in natural product chemistry, fungal biotechnology, and drug discovery.

Fungal Strain and Production

The primary fungal strain identified for the production of this compound is:

-

Fungus: Phoma betae (also known as Neocamarosporium betae)

Phoma betae is a plant pathogenic fungus that has been extensively studied for its production of a variety of secondary metabolites, including the betaenone family of compounds. This compound is a key intermediate in the biosynthesis of other betaenones.

Quantitative Production Data

Currently, specific quantitative data on the production yields of this compound from Phoma betae are not extensively reported in publicly available literature. Production yields of fungal secondary metabolites are highly dependent on the specific strain, cultivation conditions, and extraction methods used. Optimization of these parameters is crucial for maximizing the yield of this compound.

Experimental Protocols

Cultivation of Phoma betae

This protocol outlines a general procedure for the cultivation of Phoma betae for the production of secondary metabolites. Optimization of media components and culture conditions is recommended to enhance the yield of this compound.

Materials:

-

Pure culture of Phoma betae

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Incubator shaker

Procedure:

-

Activation of Culture: Aseptically transfer a small piece of mycelia from a stock culture of Phoma betae to the center of a fresh PDA plate.

-

Incubation: Incubate the plate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.

-

Inoculum Preparation: Cut out small agar plugs (approximately 1 cm²) from the edge of the actively growing mycelial mat.

-

Liquid Culture: Aseptically transfer 3-5 agar plugs into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB.

-

Fermentation: Incubate the flask on a rotary shaker at 150 rpm and 25°C for 14-21 days. The fermentation period should be optimized for maximum this compound production.

Extraction and Purification of this compound

This protocol provides a general method for the extraction and purification of polyketide metabolites from fungal cultures.

Materials:

-

Fungal culture broth from the fermentation of Phoma betae

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

Separate the mycelia from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TDC) or HPLC to identify fractions containing this compound.

-

-

Final Purification: Pool the fractions containing this compound and perform further purification using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain the pure compound.

Biosynthesis of this compound

This compound is a polyketide, biosynthesized by a Type I polyketide synthase (PKS). The biosynthesis originates from the condensation of acetate units. The betaenone biosynthetic gene cluster from Phoma betae has been identified and is cataloged in the MIBiG database under accession number BGC0001264.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Phoma betae.

Analytical Data

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data for the structural elucidation of this compound. This data is essential for the identification and characterization of the compound.

Table 1: ¹H NMR Data for this compound (Data not available in search results)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available |

Table 2: ¹³C NMR Data for this compound (Data not available in search results)

| Position | Chemical Shift (δ, ppm) |

| Data not available |

Table 3: Mass Spectrometry Data for this compound (Data not available in search results)

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| Data not available |

Note: The specific NMR and MS data for this compound were not available in the performed searches. Researchers should refer to specialized chemical databases or the primary literature for this detailed information.

Conclusion

Phoma betae is a confirmed producer of the betaenone class of compounds, with this compound serving as a key biosynthetic intermediate. This guide provides a foundational framework for the cultivation of this fungal strain and the isolation of this compound. Further research is warranted to optimize production yields and to fully elucidate the bioactivity and potential applications of this natural product. The provided biosynthetic pathway and references to the corresponding gene cluster offer valuable tools for metabolic engineering and synthetic biology approaches to enhance the production of this compound and its derivatives.

Probetaenone I: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Probetaenone I is a research compound, and publicly available data on its chemical properties and stability is limited. This guide summarizes the available information and provides generalized, best-practice experimental protocols based on international guidelines for the characterization and stability testing of chemical substances.

Core Chemical Properties of this compound

This compound is recognized as a biosynthetic intermediate of the phytotoxin betaenone B, produced by the fungus Pleospora betae[1]. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₆O₂ | [1] |

| Formula Weight | 320.5 g/mol | [1] |

| CAS Number | 115473-44-4 | [1] |

| Appearance | Solid | [1] |

| Purity | >95% | |

| Storage | -20°C | |

| SMILES | OCCC([C@@]1([C@]2([H])--INVALID-LINK--C">C@@([H])C=C([C@]1([H])--INVALID-LINK--CC)C)C)=O | |

| InChI Key | CWVNYXDUEQFYMM-YDGZXZOGSA-N |

Stability Assessment of this compound

A comprehensive stability testing program is crucial to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. The following sections outline a detailed, hypothetical experimental protocol for assessing the stability of this compound, based on the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Long-Term and Accelerated Stability Studies

This protocol is designed to establish a re-test period and determine appropriate storage conditions for this compound.

Objective: To evaluate the thermal and humidity stability of this compound over time.

Materials:

-

This compound (solid, >95% purity)

-

Container closure system identical to or simulating the proposed storage and distribution packaging.

-

ICH-compliant stability chambers.

-

Validated stability-indicating analytical methods (e.g., HPLC-UV/MS).

Methodology:

-

Sample Preparation: Package a sufficient number of aliquots of this compound from at least three primary batches into the selected container closure system.

-

Storage Conditions: Distribute the samples into stability chambers maintained at the following conditions:

-

Long-Term Study: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Intermediate Study (if required): 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated Study: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency: Withdraw samples at predetermined time points and analyze them.

-

Long-Term Study: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated Study: 0, 3, and 6 months.

-

-

Analytical Testing: At each time point, assess the following attributes:

-

Appearance (physical state, color)

-

Assay (potency)

-

Degradation products (identification and quantification of impurities)

-

Moisture content (if applicable)

-

-

Data Evaluation: Analyze the data for trends and determine if a "significant change" has occurred. A significant change is defined as a failure to meet the established specifications. If a significant change occurs in the accelerated study, the intermediate study should be conducted.

Experimental Protocol: Forced Degradation (Stress Testing)

Stress testing helps to identify likely degradation products, elucidate degradation pathways, and validate the stability-indicating power of the analytical methods used.

Objective: To investigate the intrinsic stability of this compound by exposing it to conditions more severe than accelerated stability testing.

Materials:

-

This compound (solid and in solution)

-

Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂)

-

ICH-compliant photostability chamber.

-

High-temperature oven and humidity chamber.

Methodology:

-

Acid and Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with acid and base at room and elevated temperatures. Analyze samples at various time points.

-

Oxidation: Treat a solution of this compound with an oxidizing agent. Monitor the reaction over time.

-

Thermal Degradation: Expose solid this compound to high temperatures (e.g., 60°C) and analyze at different time points.

-

Photostability: Expose solid and solution samples of this compound to a light source according to ICH Q1B guidelines. A dark control should be run in parallel.

-

Humidity Stress: Expose solid this compound to high humidity (e.g., 90% RH) at an elevated temperature and analyze over time.

-

Analysis: For all stress conditions, utilize a validated stability-indicating method (e.g., HPLC-MS) to separate and identify the parent compound and any degradation products.

Visualizing Methodologies and Pathways

Workflow for Stability Assessment

The following diagram illustrates the logical flow of a comprehensive stability study for a research compound like this compound.

Caption: Workflow for a comprehensive stability assessment of this compound.

Hypothetical Degradation Pathway Investigation

Based on the principles of forced degradation, the following workflow can be used to elucidate potential degradation pathways of this compound.

Caption: Experimental workflow for investigating this compound degradation.

Biological Activity and Signaling Pathways

As of the date of this document, no specific biological activities or associated signaling pathways for this compound have been reported in peer-reviewed literature. This compound is primarily characterized as a biosynthetic precursor. Determining its biological effects would require a systematic screening process.

Generalized Workflow for Biological Activity Screening

The diagram below outlines a typical workflow for identifying the biological activity and elucidating the mechanism of action for a novel compound like this compound.

References

Spectroscopic Profile of Probetaenone I: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for probetaenone I, a key intermediate in the biosynthesis of the phytotoxin betaenone B, produced by the fungus Phoma betae (also known as Neocamarosporium betae). This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, fungal metabolomics, and biosynthetic pathway elucidation.

This compound, with the chemical formula C₂₁H₃₆O₂, is a structurally complex natural product. Its characterization relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide summarizes the available data for these techniques and outlines the typical experimental protocols for their acquisition.

Spectroscopic Data of this compound

The definitive structural elucidation of this compound was achieved through a combination of spectroscopic methods. While the complete raw data is found within dedicated research publications, this guide presents the key quantitative information in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are crucial for assigning the chemical shifts and coupling constants of each atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not explicitly available in tabulated format in the searched literature. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not explicitly available in tabulated format in the searched literature. |

Note: While specific tabulated data for this compound was not found in the publicly available literature during this search, the structural confirmation of its synthesis implies that such data exists and would have been used for its characterization. Researchers are directed to the primary literature on betaenone biosynthesis for detailed spectral assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly important for confirming the molecular formula of a new compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| High-Resolution Electrospray Ionization (HR-ESI-MS) | [M+H]⁺, [M+Na]⁺, etc. | C₂₁H₃₇O₂⁺, C₂₁H₃₆O₂Na⁺, etc. |

| Specific m/z values from experimental data are not explicitly provided in the searched literature. |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of natural products like this compound. The following sections describe the general experimental methodologies employed for NMR and MS analysis of fungal secondary metabolites.

NMR Spectroscopy Protocol

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆) to a concentration suitable for NMR analysis (typically 1-10 mg/mL). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: To establish connectivity within the molecule, a suite of two-dimensional NMR experiments is essential. These include:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.

-

-

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., formic acid) or salt (e.g., sodium acetate) often added to promote ionization.

-

Instrumentation: High-resolution mass spectrometry is typically performed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass analyzer like a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument.

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer, and the instrument is operated in either positive or negative ion mode to detect protonated molecules ([M+H]⁺), sodiated adducts ([M+Na]⁺), or deprotonated molecules ([M-H]⁻).

-

The high-resolution capability of the instrument allows for the accurate mass measurement of the molecular ion, which is used to calculate the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): To gain further structural information, fragmentation of the molecular ion is induced (e.g., through collision-induced dissociation, CID). The resulting fragment ions provide valuable clues about the different structural motifs within the molecule.

-

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for a natural product like this compound can be visualized as a streamlined process from isolation to final structure confirmation.

Probetaenone I Biosynthetic Gene Cluster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probetaenone I is a polyketide natural product produced by the phytopathogenic fungus Phoma betae. As a key intermediate in the biosynthesis of betaenones, it has garnered interest for its potential applications in agrochemicals and drug discovery due to the phytotoxic properties of the betaenone family.[1] The biosynthesis of these complex molecules is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). This technical guide provides an in-depth overview of the this compound BGC, its constituent genes, their putative functions, and the experimental methodologies used for its characterization.

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster responsible for the production of this compound has been identified in Phoma betae and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0001264.[1] The cluster is centered around a core highly reducing polyketide synthase (HR-PKS) and includes several tailoring enzymes predicted to modify the polyketide backbone to form the final products.[1]

Core Genes and Putative Functions

The following table summarizes the key genes within the this compound biosynthetic gene cluster and their predicted roles based on sequence analysis.[1]

| Gene Name | Locus Tag | Putative Function | Description |

| bet1 | BAQ25466.1 | Highly Reducing Polyketide Synthase (HR-PKS) | A multifunctional enzyme that iteratively condenses acetate units to form the polyketide backbone. It contains essential domains including ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and an acyl carrier protein (ACP). |

| bet2 | BAQ25465.1 | Cytochrome P450 | A monooxygenase likely responsible for the hydroxylation or epoxidation of the polyketide intermediate. |

| bet3 | BAQ25464.1 | Zinc-binding dehydrogenase | An oxidoreductase that may be involved in modifying hydroxyl groups on the polyketide chain. |

| bet4 | BAQ25463.1 | Short-chain dehydrogenase | Another dehydrogenase that could participate in reduction or oxidation steps during the biosynthetic pathway. |

| - | BAQ25462.1 | Putative FAD binding domain protein | This protein may be involved in redox reactions, potentially acting as a partner to other enzymes in the cluster. |

Biosynthetic Pathway

The biosynthesis of betaenones commences with the bet1 HR-PKS, which synthesizes the initial polyketide chain. This backbone is then sequentially modified by the tailoring enzymes encoded within the cluster, such as P450 monooxygenases and dehydrogenases, to yield the intermediate this compound.[1] Further oxidations lead to the production of other betaenone derivatives like betaenone B and A.

Caption: Proposed biosynthetic pathway from precursors to betaenone A.

Experimental Protocols

The characterization of the this compound biosynthetic gene cluster and the production of its metabolites have been achieved through heterologous expression. The following protocols provide a detailed methodology for key experiments.

Heterologous Expression in Aspergillus oryzae

This protocol was employed to functionally express the betaenone biosynthetic genes in a heterologous fungal host to produce and identify the resulting metabolites.

Objective: To confirm the function of the identified gene cluster by producing betaenones in a controlled host system.

Methodology:

-

Vector Construction:

-

The genes from the this compound BGC (bet1, bet2, etc.) are amplified from the genomic DNA of Phoma betae.

-

Each gene is cloned into a suitable fungal expression vector under the control of a strong constitutive or inducible promoter.

-

Vectors are verified by restriction digest and Sanger sequencing.

-

-

Protoplast Preparation:

-

Aspergillus oryzae is grown in a suitable liquid medium.

-

Mycelia are harvested and treated with a lytic enzyme mixture (e.g., Yatalase) to digest the fungal cell wall, releasing protoplasts.

-

Protoplasts are collected by filtration and centrifugation, then washed and resuspended in a stabilizing buffer.

-

-

Transformation:

-

The expression vectors containing the betaenone genes are introduced into the prepared A. oryzae protoplasts.

-

Transformation is mediated by polyethylene glycol (PEG), which facilitates the fusion of the protoplasts and the uptake of plasmid DNA.

-

Transformed protoplasts are plated on a selective regeneration medium.

-

-

Cultivation and Metabolite Analysis:

-

Positive transformants are selected and cultivated in a fermentation medium.

-

After a suitable incubation period, the culture broth and mycelia are separated.

-

Metabolites are extracted from both fractions using an organic solvent (e.g., ethyl acetate).

-

The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) to confirm the production of this compound and other betaenones.

-

References

Probetaenone I: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probetaenone I is a secondary metabolite that serves as a direct biosynthetic precursor to the betaenone class of natural products. While research directly characterizing the bioactivity of this compound is limited, its close structural relationship to the betaenones, particularly betaenone B, provides significant insight into its potential biological functions. The betaenones are a family of phytotoxins isolated from the fungus Pleospora betae, which have demonstrated a range of activities including phytotoxicity and inhibition of critical cellular processes such as protein kinase signaling and macromolecular synthesis. This technical guide consolidates the available data on the biological activities of the betaenone family as a proxy for understanding this compound, presents detailed experimental protocols for assessing these activities, and visualizes the potential mechanisms of action through signaling pathway diagrams.

Introduction

This compound is a key intermediate in the biosynthesis of betaenone B, a member of the betaenone family of mycotoxins produced by the plant pathogenic fungus Pleospora betae. These compounds are of interest due to their phytotoxic properties and their potential as scaffolds for the development of novel therapeutic agents. The betaenone family includes betaenone A, B, and C, which exhibit varying degrees of phytotoxicity. Notably, certain betaenone derivatives have been identified as inhibitors of protein kinases, suggesting a potential role in cancer research and other diseases driven by aberrant kinase activity. Furthermore, betaenone C has been shown to disrupt fundamental cellular processes by inhibiting RNA and protein synthesis. This guide aims to provide a comprehensive overview of the known biological activities of the betaenone family, with the understanding that these properties are likely to be shared, to some extent, by their precursor, this compound.

Quantitative Biological Activity Data

The following tables summarize the quantitative data available for the biological activities of betaenone derivatives. It is important to note that these data are for structurally related compounds and not directly for this compound.

Table 1: Phytotoxicity of Betaenones

| Compound | Target Organism | Activity | Concentration | % Inhibition of Growth |

| Betaenone A | Sugar Beet (Beta vulgaris) | Phytotoxicity | Not Specified | 73% |

| Betaenone B | Sugar Beet (Beta vulgaris) | Phytotoxicity | 0.33 µg/µL | 8% (produces leaf spots at high concentrations)[1] |

| Betaenone C | Sugar Beet (Beta vulgaris) | Phytotoxicity | Not Specified | 89%[1][2] |

Table 2: Protein Kinase Inhibition by a Betaenone Derivative

| Compound | Target Kinase | IC50 (µM) |

| 10-hydroxy-18-methoxybetaenone | Protein Kinase C-3 (PKC-3) | 36.0 |

| 10-hydroxy-18-methoxybetaenone | Cyclin-Dependent Kinase 4 (CDK4) | 11.5 |

| 10-hydroxy-18-methoxybetaenone | Epidermal Growth Factor (EGF) Receptor Tyrosine Kinase | 10.5 |

Potential Mechanisms of Action

The biological activities of the betaenones suggest two primary mechanisms of action at the cellular level: inhibition of protein kinases and disruption of RNA and protein synthesis.

Inhibition of Protein Kinase Signaling

Protein kinases are crucial regulators of a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. The inhibition of specific protein kinases by betaenone derivatives suggests that these compounds could interfere with signaling pathways that are often dysregulated in diseases like cancer.

Caption: Potential inhibition of key protein kinases by this compound derivatives.

Inhibition of RNA and Protein Synthesis

The finding that betaenone C inhibits RNA and protein synthesis points to a mechanism that targets fundamental cellular machinery.[1][2] This could occur at the level of transcription (DNA to RNA) or translation (RNA to protein).

Caption: Postulated inhibition of transcription and translation by betaenone C.

Experimental Protocols

Detailed experimental protocols for the direct assessment of this compound's biological activities are not available. However, based on the known activities of the betaenones, the following are representative protocols that could be adapted to study this compound.

Phytotoxicity Assay (Seedling Growth Inhibition)

This protocol outlines a general method for assessing the phytotoxic effects of a compound on seedling growth.

Caption: Workflow for a seedling growth inhibition-based phytotoxicity assay.

Methodology:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Make serial dilutions to achieve the desired final concentrations in the agar medium. Ensure the final solvent concentration is non-toxic to the seeds.

-

Seed Sterilization: Surface sterilize seeds of a sensitive indicator plant (e.g., Lactuca sativa) by rinsing with 70% ethanol for 30 seconds, followed by a 5-10 minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

-

Plating: Prepare a suitable growth medium (e.g., Murashige and Skoog) solidified with agar. Autoclave and cool to approximately 50°C before adding the different concentrations of this compound. Pour the medium into sterile petri dishes. Place the sterilized seeds onto the surface of the solidified agar.

-

Incubation: Seal the petri dishes and incubate in a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 25°C).

-

Data Collection: After a defined period (e.g., 7 days), measure the primary root length and shoot height of the seedlings.

-

Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the IC50 value (the concentration that causes 50% inhibition of growth).

In Vitro Protein Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Caption: A generalized workflow for an in vitro protein kinase inhibition assay.

Methodology:

-

Reagents: Obtain a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) which includes the recombinant kinase (e.g., CDK4/Cyclin D1), a suitable substrate, and ATP.

-

Compound Preparation: Prepare a serial dilution of this compound in a buffer compatible with the assay.

-

Kinase Reaction: In a microplate, combine the kinase, substrate, and ATP in the reaction buffer. Add the various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time to allow for ATP consumption.

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

-

Measurement: Read the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the control. Determine the IC50 value.

Conclusion and Future Directions

This compound, as the biosynthetic precursor to the betaenones, holds significant potential for biological activity. The existing data on the betaenone family, particularly their phytotoxicity and ability to inhibit protein kinases and macromolecular synthesis, provide a strong rationale for further investigation into this compound itself. Future research should focus on the isolation or synthesis of sufficient quantities of this compound to perform direct biological assays. Elucidating its specific activity profile will be crucial in determining its potential for development as a novel therapeutic agent or agrochemical. Furthermore, detailed structure-activity relationship studies across the betaenone family will be invaluable in optimizing their potency and selectivity for specific molecular targets.

References

Methodological & Application

Application Note: Quantitative Analysis of Probetaenone I using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Probetaenone I is a fungal secondary metabolite and a biosynthetic intermediate of betaenone B, produced by the phytopathogenic fungus Phoma betae.[1][2] Due to the structural similarity to other bioactive betaenones, such as Betaenone A which is known to inhibit Protein Kinase C (PKC)[3], the accurate quantification of this compound is crucial for research in natural product chemistry, mycotoxin analysis, and drug discovery. This application note details a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various sample matrices.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Chemicals and Reagents:

-

This compound standard (>95% purity)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Methanol (for sample extraction)

-

0.45 µm syringe filters

-

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | HPLC-grade Water |

| Mobile Phase B | HPLC-grade Acetonitrile |

| Gradient | 60% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Note: The detection wavelength of 254 nm is based on methods for the related compound Betaenone A.[4] It is recommended to determine the optimal wavelength for this compound by acquiring a UV-Vis spectrum if a pure standard is available.

Standard and Sample Preparation

Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation (from fungal culture):

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Dissolve a known weight of the crude extract in methanol.

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

Quantitative Data

The following tables summarize the expected quantitative data for the HPLC method.

Table 1: Calibration Curve Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | User-defined |

| 5 | User-defined |

| 10 | User-defined |

| 25 | User-defined |

| 50 | User-defined |

| 100 | User-defined |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95-105% |

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Potential Signaling Pathway

This compound is structurally related to Betaenone A, which has been shown to inhibit Protein Kinase C (PKC) in fungi.[3] This inhibition disrupts the cell wall integrity pathway, a critical signaling cascade for fungal survival and response to stress. The following diagram illustrates this potential mechanism of action.

Caption: Potential inhibition of the PKC signaling pathway by this compound.

References

Application Note and Protocol: Purification of Probetaenone I by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probetaenone I is a polyketide intermediate in the biosynthesis of the phytotoxin betaenone B, produced by the fungus Pleospora betae[1]. As with many natural products, achieving high purity is essential for its characterization and use in further research and development. This document provides a detailed protocol for the purification of this compound from a crude fungal extract using column chromatography. The methodology is based on established techniques for the separation of polyketides[2][3].

Introduction

This compound, with the molecular formula C21H36O2 and a molecular weight of 320.5 g/mol , is a valuable subject of study in the field of natural product biosynthesis[1]. Effective purification is a critical step to enable detailed structural elucidation, bioactivity screening, and metabolic pathway analysis. Column chromatography is a fundamental and widely used technique for the purification of natural products like polyketides due to its scalability and versatility in separating compounds based on their polarity[4]. This protocol outlines a two-step column chromatography procedure, employing both normal-phase and size-exclusion chromatography for the efficient isolation of this compound.

Materials and Reagents

-

Crude extract of Pleospora betae containing this compound

-

Silica gel (100–200 mesh)

-

Sephadex LH-20

-

Analytical balance

-

Glass column for chromatography

-

Fraction collector

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel GF254)

-

UV lamp for TLC visualization

-

HPLC system with a C18 column for purity analysis

-

NMR spectrometer for structural confirmation

-

Solvents (analytical grade):

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Chloroform (CHCl3)

-

Dichloromethane (CH2Cl2)

-

Experimental Protocols

Preparation of the Crude Extract

-

Culture Pleospora betae in a suitable liquid or solid medium to induce the production of this compound.

-

After an appropriate incubation period, harvest the fungal biomass and/or the culture broth.

-

Extract the fungal material exhaustively with an organic solvent such as ethyl acetate or methanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification Workflow

The purification of this compound is achieved through a two-step column chromatography process. The first step utilizes normal-phase silica gel chromatography to separate compounds based on polarity. The second step employs size-exclusion chromatography on Sephadex LH-20 to further purify the target compound.

Caption: Workflow for the purification of this compound.

Protocol 1: Silica Gel Column Chromatography

-

Column Packing:

-

Prepare a slurry of silica gel (100-200 mesh) in n-hexane.

-

Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

Equilibrate the column by running 2-3 column volumes of n-hexane through it.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of dichloromethane (CH2Cl2).

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Dry the silica gel with the adsorbed sample under a gentle stream of nitrogen.

-

Carefully load the dried sample onto the top of the packed silica gel column.

-

-

Elution:

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by introducing ethyl acetate (EtOAc) in a stepwise gradient (e.g., 9:1, 8:2, 7:3, etc., n-hexane:EtOAc).

-

Collect fractions of a consistent volume (e.g., 10-20 mL).

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on a TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., n-hexane:EtOAc 7:3).

-

Visualize the spots under a UV lamp.

-

Combine the fractions containing the compound with the expected Rf value for this compound.

-

Evaporate the solvent from the pooled fractions to obtain the partially purified sample.

-

Protocol 2: Sephadex LH-20 Column Chromatography

-

Column Packing:

-

Swell the Sephadex LH-20 resin in the elution solvent (e.g., a 1:1 mixture of chloroform:methanol) for several hours.

-

Pour the swollen resin into a glass column and allow it to pack.

-

Equilibrate the column by passing 2-3 column volumes of the elution solvent through it.

-

-

Sample Loading:

-

Dissolve the partially purified sample from the silica gel step in a minimal amount of the elution solvent.

-

Carefully apply the sample to the top of the Sephadex LH-20 column.

-

-

Elution:

-

Elute the sample isocratically with the prepared solvent mixture (CHCl3:MeOH, 1:1).

-

Collect fractions of a suitable volume.

-

-

Purity Assessment:

-

Analyze the purity of the collected fractions using analytical HPLC on a C18 column.

-

Combine the fractions that show a single major peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified this compound.

-

Confirm the identity and structure of the purified compound using NMR spectroscopy.

-

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of this compound from 10 g of crude extract.

| Purification Step | Starting Material (mg) | Product Mass (mg) | Yield (%) | Purity (%) |

| Crude Extract | 10,000 | - | - | ~5 |

| Silica Gel Column | 10,000 | 850 | 8.5 | ~70 |

| Sephadex LH-20 Column | 850 | 550 | 64.7 | >95 |

| Overall | 10,000 | 550 | 5.5 | >95 |

Signaling Pathways and Logical Relationships

While this compound is an intermediate in a biosynthetic pathway, a signaling pathway diagram is not directly applicable to its purification. The logical relationship in the purification process is a sequential workflow, as depicted in the diagram in section 3.2. Below is a diagram illustrating the logical decisions made during the fraction analysis stage.

Caption: Decision-making process during fraction analysis.

Conclusion

The described two-step column chromatography protocol provides an effective method for the purification of this compound from a crude fungal extract. The combination of normal-phase and size-exclusion chromatography allows for the removal of a wide range of impurities, resulting in a final product of high purity suitable for further scientific investigation. The principles and techniques outlined in this application note can be adapted for the purification of other similar polyketide natural products.

References

Application Notes and Protocols for Antifungal Activity Assay of Probetaenone I

For Researchers, Scientists, and Drug Development Professionals

Application Note: A Framework for Assessing the Antifungal Potential of Probetaenone I

The escalating incidence of invasive fungal infections, coupled with the rise of antifungal resistance, underscores the urgent need for novel therapeutic agents. This compound is a compound of interest for its potential antifungal properties. This document provides a comprehensive framework for evaluating the in vitro antifungal activity of this compound, centered on the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

The MIC is a critical parameter, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This quantitative measure is fundamental for assessing the potency of a new compound and for comparing it with existing antifungal drugs. The protocol outlined below is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.

Beyond determining the MIC, understanding the mechanism of action is paramount in drug development. Potential antifungal mechanisms often involve the disruption of essential fungal-specific structures or pathways. Two primary targets for antifungal drugs are the cell membrane, specifically the ergosterol biosynthesis pathway, and the cell wall, which is primarily composed of chitin and glucans.[1][2][3][4] By interfering with these pathways, an antifungal agent can compromise the structural integrity and viability of the fungal cell. Further assays beyond the scope of this initial screening protocol would be necessary to elucidate the precise mechanism of this compound.

Quantitative Data Summary

The following table provides a template for summarizing the Minimum Inhibitory Concentration (MIC) data for this compound against a panel of clinically relevant fungal species.

| Fungal Species | This compound MIC (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |

| Candida albicans | ||

| Candida glabrata | ||

| Candida krusei | ||

| Cryptococcus neoformans | ||

| Aspergillus fumigatus |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the procedure for determining the MIC of this compound against various fungal isolates using the broth microdilution method.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolates

-

Sabouraud Dextrose Agar/Broth or Potato Dextrose Agar/Broth

-

Sterile saline (0.85%)

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be prepared in RPMI-1640 medium.

-

-

Inoculum Preparation:

-

Subculture fungal isolates on Sabouraud Dextrose Agar or Potato Dextrose Agar and incubate at 35°C for 24-48 hours.

-

Harvest fresh colonies and suspend them in sterile saline.

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Microtiter Plate Preparation:

-

Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the highest concentration of this compound working solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a negative (sterility) control, containing only 200 µL of uninoculated RPMI-1640.

-

Well 12 will serve as a positive (growth) control, containing 100 µL of RPMI-1640.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to wells 1 through 10 and well 12. The final volume in these wells will be 200 µL.

-

-

Incubation:

-

Seal the plates and incubate at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control in well 12.

-

Visualizations

Experimental Workflow

Caption: Workflow for MIC determination of this compound.

Hypothetical Signaling Pathways

The following diagrams illustrate two common antifungal mechanisms of action that could be relevant for this compound.

1. Inhibition of Ergosterol Biosynthesis Pathway

Caption: Potential inhibition of the ergosterol biosynthesis pathway.

2. Disruption of Fungal Cell Wall Synthesis

References

Application Notes and Protocols for Phytotoxicity Testing of Probetaenone I on Host Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probetaenone I is a fungal secondary metabolite with potential biological activities. Understanding its phytotoxic effects on host plants is crucial for various applications, including its potential development as a herbicide or the assessment of its impact on crop health. These application notes provide detailed protocols for evaluating the phytotoxicity of this compound using established methods such as seed germination assays, seedling growth inhibition assays, and leaf disc assays. The presented methodologies are designed to deliver reproducible and quantifiable results, essential for research and development purposes.

Data Presentation

The following tables summarize hypothetical quantitative data from phytotoxicity testing of this compound on common host plant models, Lactuca sativa (lettuce) and Amaranthus retroflexus (amaranth).

Table 1: Effect of this compound on Seed Germination

| Concentration (µg/mL) | Lactuca sativa Germination Rate (%) | Amaranthus retroflexus Germination Rate (%) |

| 0 (Control) | 98 ± 2 | 95 ± 3 |

| 10 | 95 ± 3 | 90 ± 4 |

| 50 | 85 ± 5 | 75 ± 6 |

| 100 | 70 ± 7 | 50 ± 8 |

| 250 | 50 ± 9 | 25 ± 7 |

| 500 | 25 ± 6 | 10 ± 5 |

Table 2: Effect of this compound on Seedling Root and Shoot Elongation

| Concentration (µg/mL) | Lactuca sativa Root Length (mm) | Lactuca sativa Shoot Length (mm) | Amaranthus retroflexus Root Length (mm) | Amaranthus retroflexus Shoot Length (mm) |

| 0 (Control) | 35 ± 3 | 25 ± 2 | 30 ± 4 | 20 ± 3 |

| 10 | 32 ± 4 | 23 ± 3 | 25 ± 3 | 18 ± 2 |

| 50 | 25 ± 3 | 18 ± 2 | 18 ± 4 | 12 ± 3 |

| 100 | 15 ± 2 | 10 ± 2 | 10 ± 3 | 7 ± 2 |

| 250 | 7 ± 2 | 5 ± 1 | 4 ± 2 | 3 ± 1 |

| 500 | 2 ± 1 | 1 ± 1 | 1 ± 1 | 1 ± 1 |

Table 3: Effect of this compound on Leaf Disc Necrosis

| Concentration (µg/mL) | Lactuca sativa Necrotic Area (%) | Amaranthus retroflexus Necrotic Area (%) |

| 0 (Control) | 0 ± 0 | 0 ± 0 |

| 10 | 5 ± 2 | 8 ± 3 |

| 50 | 15 ± 4 | 25 ± 5 |

| 100 | 30 ± 6 | 45 ± 7 |

| 250 | 55 ± 8 | 70 ± 9 |

| 500 | 80 ± 7 | 95 ± 5 |

Experimental Protocols

Seed Germination Assay

This protocol assesses the effect of this compound on the germination of host plant seeds.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Seeds of Lactuca sativa and Amaranthus retroflexus

-

Sterile petri dishes (90 mm)

-

Sterile filter paper

-

Sterile distilled water

-

Growth chamber with controlled temperature and light conditions

Procedure:

-

Prepare a series of dilutions of this compound from the stock solution to achieve final concentrations of 10, 50, 100, 250, and 500 µg/mL. The final solvent concentration should be consistent across all treatments, including the control (0 µg/mL this compound).

-

Place two layers of sterile filter paper in each petri dish.

-

Pipette 5 mL of each this compound dilution or control solution onto the filter paper in the respective petri dishes.

-

Evenly place 50 seeds of either Lactuca sativa or Amaranthus retroflexus in each dish.

-

Seal the petri dishes with parafilm to prevent evaporation.

-

Incubate the dishes in a growth chamber at 25 ± 2°C with a 16/8 h (light/dark) photoperiod.

-

After 7 days, count the number of germinated seeds (radicle emergence > 2 mm).

-

Calculate the germination rate as a percentage of the total number of seeds.

Seedling Growth Inhibition Assay

This protocol evaluates the impact of this compound on the early growth of host plant seedlings.

Materials:

-

Pre-germinated seedlings of Lactuca sativa and Amaranthus retroflexus (germinated as described above in the control medium)

-

Agar medium (0.8% w/v)

-

Sterile petri dishes (90 mm)

-

This compound stock solution

-

Sterile distilled water

Procedure:

-

Prepare agar medium and autoclave. Allow it to cool to approximately 45-50°C.

-

Add this compound to the molten agar to achieve the desired final concentrations (10, 50, 100, 250, and 500 µg/mL), ensuring the solvent concentration is consistent across all treatments. Pour the agar into sterile petri dishes.

-

Carefully transfer 10 uniform, pre-germinated seedlings into each petri dish, placing them on the surface of the solidified agar.

-

Seal the dishes and incubate them vertically in a growth chamber at 25 ± 2°C with a 16/8 h (light/dark) photoperiod for 7 days.

-

After the incubation period, measure the root length and shoot length of each seedling.

-

Calculate the average root and shoot length for each treatment.

Leaf Disc Assay

This protocol assesses the direct phytotoxic effect of this compound on plant leaf tissue.

Materials:

-

Healthy, fully expanded leaves from 4-week-old Lactuca sativa and Amaranthus retroflexus plants.

-

Cork borer (10 mm diameter)

-

Sterile petri dishes (90 mm)

-

Sterile filter paper

-

This compound stock solution

-

Sterile distilled water

Procedure:

-

Use the cork borer to cut uniform discs from the plant leaves, avoiding the midrib.

-

Place two layers of sterile filter paper in each petri dish.

-

Pipette 5 mL of each this compound dilution (10, 50, 100, 250, and 500 µg/mL) or control solution onto the filter paper.

-

Place five leaf discs in each petri dish, with the abaxial side in contact with the treated filter paper.

-

Seal the dishes and incubate in a growth chamber at 25 ± 2°C with a 16/8 h (light/dark) photoperiod.

-

Observe the leaf discs daily for the development of necrotic lesions.

-

After 72 hours, estimate the percentage of the necrotic area on each leaf disc. This can be done visually or using image analysis software.

-

Calculate the average necrotic area for each treatment.

Visualizations

Caption: Experimental workflow for phytotoxicity testing of this compound.

Caption: Generalized signaling pathway of phytotoxicity induced by a fungal metabolite.

Probetaenone I: Application Notes and Protocols for Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probetaenone I is a natural product identified as a biosynthetic intermediate of betaenone B, a phytotoxin produced by the fungus Phoma betae (also known as Pleospora betae). As the non-oxidized precursor to the bioactive betaenone family, this compound is a molecule of interest for investigating the foundational structure required for biological activity. While direct studies on the mechanism of action of this compound are limited, research on the related betaenone compounds provides a valuable framework for initiating its characterization.

This document provides detailed application notes and protocols based on the known activities of the betaenone family, intended to serve as a guide for researchers investigating the mechanism of action of this compound. The primary activities observed for the more oxidized betaenones include phytotoxicity and inhibition of protein kinases. Betaenone C, the most potent of the family, has been shown to inhibit RNA and protein synthesis.[1][2][3] Betaenone A and B are suggested to be protein kinase inhibitors.[1][2]

Data Presentation: Biological Activities of Betaenones

The following table summarizes the known biological activities of betaenones A, B, and C, which can serve as a benchmark for studies on this compound.

| Compound | Organism | Biological Activity | Quantitative Data | Reference |

| Betaenone A | Pleospora betae | Phytotoxin, Protein Kinase C (PKC) inhibitor | 73% growth inhibition of sugar beet | |

| Betaenone B | Pleospora betae | Phytotoxin | 8% growth inhibition of sugar beet | |

| Betaenone C | Pleospora betae | Potent Phytotoxin, Inhibitor of RNA and protein synthesis | 89% growth inhibition of sugar beet |

Experimental Protocols

Protocol 1: Phytotoxicity Assay - Seed Germination and Root Elongation Inhibition

This protocol is designed to assess the phytotoxic effects of this compound on a model plant, such as sugar beet (Beta vulgaris), the host plant of the producing fungus.

Materials:

-

This compound

-

Sterilized sugar beet seeds

-

Sterile Petri dishes (90 mm)

-

Sterile filter paper

-

Solvent for probetaone I (e.g., DMSO, ethanol)

-

Sterile distilled water

-

Growth chamber or incubator

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to achieve the final desired concentrations for the assay. Ensure the final solvent concentration is consistent across all treatments and the negative control, and that it is non-toxic to the seeds.

-

Assay Setup: In a sterile environment, place two layers of sterile filter paper in each Petri dish. Add a sufficient volume of the respective test solution (or negative control) to moisten the filter paper evenly.

-

Seed Plating: Place a predetermined number of sterilized sugar beet seeds (e.g., 15-20) on the moistened filter paper in each dish.

-

Incubation: Seal the Petri dishes and place them in a growth chamber in the dark at a constant temperature (e.g., 25°C) for 5-7 days.

-

Data Collection:

-

Germination Percentage: Count the number of germinated seeds. A seed is considered germinated if the radicle has emerged.

-

Root Length: Measure the primary root length of each germinated seedling.

-

-

Analysis: Calculate the percentage of germination inhibition and root growth inhibition for each concentration of this compound compared to the negative control.

Protocol 2: In Vitro Protein Kinase Inhibition Assay

This protocol provides a general method to screen for the inhibitory activity of this compound against a panel of protein kinases, given that related betaenones are known kinase inhibitors.

Materials:

-

This compound

-

Recombinant protein kinases (e.g., Protein Kinase C, and a panel of other relevant kinases)

-

Kinase-specific substrate peptides

-

ATP (adenosine triphosphate)

-

Kinase assay buffer

-

Microplate reader for luminescence or fluorescence detection

-

Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, protein kinases, and substrates in the appropriate assay buffer.

-

Assay Reaction: In a microplate, combine the protein kinase, its specific substrate, and varying concentrations of this compound.

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified as a luminescent signal, which is inversely proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: RNA and Protein Synthesis Inhibition Assay

This protocol is to determine if this compound, like betaenone C, can inhibit RNA and protein synthesis in a plant model system or a relevant cell line.

Materials:

-

This compound

-

Plant protoplasts or a suitable cell line

-

Radiolabeled precursors: [³H]-uridine (for RNA synthesis) and [³H]-leucine (for protein synthesis)

-

Cell culture medium

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment: Culture the cells or protoplasts to a suitable density. Treat the cells with varying concentrations of this compound for a specific duration.

-

Radiolabeling: Add [³H]-uridine or [³H]-leucine to the cell cultures and incubate for a short period to allow for incorporation into newly synthesized RNA or protein.

-

Precipitation: Harvest the cells and precipitate the macromolecules (including RNA and protein) by adding cold TCA.

-

Washing: Wash the precipitate to remove unincorporated radiolabeled precursors.

-